Serine, O-amino-, monohydrochloride
Overview
Description
Serine, O-amino-, monohydrochloride: is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an amino group and a hydrochloride moiety, making it a unique variant of serine. It is often used in biochemical research and has applications in various scientific fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serine, O-amino-, monohydrochloride typically involves the reaction of serine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a specific pH and temperature to ensure the optimal yield of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Serine, O-amino-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Oxo derivatives of serine.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated derivatives of serine.
Scientific Research Applications
Chemistry: In chemistry, Serine, O-amino-, monohydrochloride is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and bioactive compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the synthesis of peptides and proteins for experimental purposes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and pathways involved in diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of Serine, O-amino-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The hydrochloride moiety enhances the solubility and stability of the compound, facilitating its use in various applications.
Comparison with Similar Compounds
Serine: The parent compound, which lacks the amino and hydrochloride modifications.
Cysteine: Another amino acid with a thiol group instead of a hydroxyl group.
Threonine: An amino acid with a similar structure but with an additional methyl group.
Uniqueness: Serine, O-amino-, monohydrochloride is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the amino group and hydrochloride moiety enhances its reactivity and solubility, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-amino-3-aminooxypropanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3.ClH/c4-2(1-8-5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNYJDDZPCIZQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)ON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20637493 | |
Record name | O-Aminoserine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20637493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89170-21-8 | |
Record name | NSC77706 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-Aminoserine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20637493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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